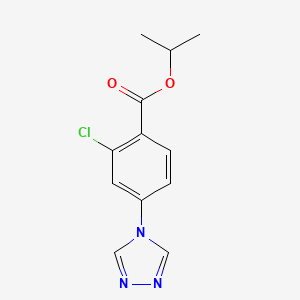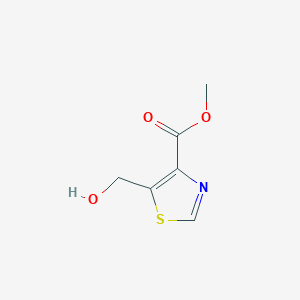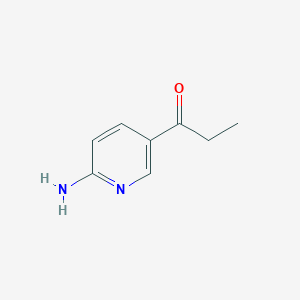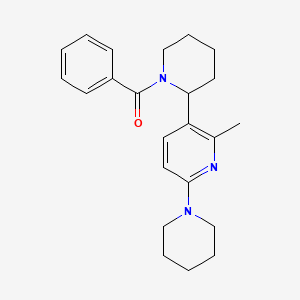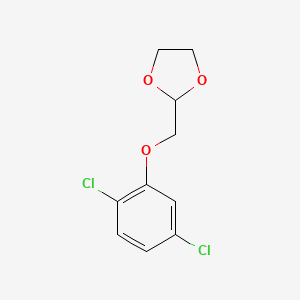
2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,5-Dichloro-phénoxy)méthyl-1,3-dioxolane est un composé organique de formule moléculaire C10H10Cl2O3 et d'une masse moléculaire de 249,09 g/mol . Ce composé se caractérise par sa structure chimique unique, qui comprend un cycle dioxolane et un groupe dichlorophénoxy. Il est couramment utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(2,5-Dichloro-phénoxy)méthyl-1,3-dioxolane implique généralement la réaction du 2,5-dichlorophénol avec le formaldéhyde et l'éthylène glycol en milieu acide. La réaction se déroule par la formation d'un intermédiaire, qui subit ensuite une cyclisation pour former le cycle dioxolane .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés du produit final. L'utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la distillation et la cristallisation, sont courantes dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2,5-Dichloro-phénoxy)méthyl-1,3-dioxolane subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les acides carboxyliques ou aldéhydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en alcools ou alcanes.
Substitution: Le groupe dichlorophénoxy peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution: Des nucléophiles comme le méthylate de sodium (NaOCH3) et le tert-butylate de potassium (KOtBu) sont utilisés.
Principaux produits formés
Oxydation: Acides carboxyliques, aldéhydes.
Réduction: Alcools, alcanes.
Substitution: Divers dérivés phénoxy substitués.
Applications De Recherche Scientifique
Le 2-(2,5-Dichloro-phénoxy)méthyl-1,3-dioxolane est largement utilisé en recherche scientifique en raison de sa polyvalence chimique. Parmi ses applications, citons:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie: Employé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Médecine: Investigé pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et antimicrobiennes.
Industrie: Utilisé dans la production d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 2-(2,5-Dichloro-phénoxy)méthyl-1,3-dioxolane implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, modifiant ainsi la conformation et la fonction de l'enzyme. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et les réponses cellulaires .
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2,4-Dichlorophénoxy)méthyl-1,3-dioxolane: Structure similaire mais avec un motif de substitution différent sur le groupe phénoxy.
2-(2,6-Dichlorophénoxy)méthyl-1,3-dioxolane: Un autre isomère avec différentes positions du chlore sur le groupe phénoxy.
Unicité
Le 2-(2,5-Dichloro-phénoxy)méthyl-1,3-dioxolane est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La structure unique de ce composé permet des interactions spécifiques avec les cibles moléculaires, ce qui le rend précieux dans diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C10H10Cl2O3 |
|---|---|
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
2-[(2,5-dichlorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-1-2-8(12)9(5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Clé InChI |
LVGQDZMPHZHCRK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)COC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



